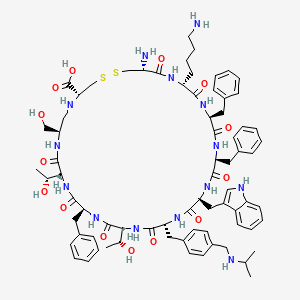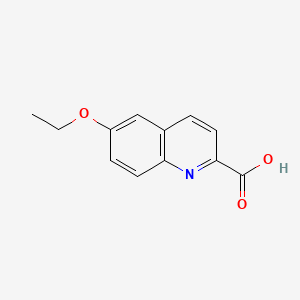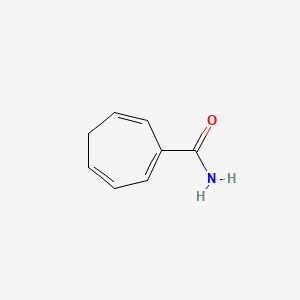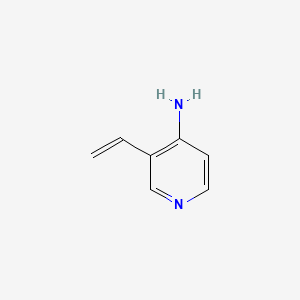
CH 275
描述
CH 275 是一种生长抑素的肽类类似物,生长抑素是一种抑制多种其他激素释放的激素。它优先与生长抑素受体 1 (sst1) 结合,具有高亲和力 (K_i = 52 nM)。This compound 是一种有效的选择性 sst1 激动剂 (IC_50 = 30.9 nM),并已被研究用于阿尔茨海默病研究的潜在用途 .
科学研究应用
CH 275 有多种科学研究应用,包括:
化学: 用作研究肽-受体相互作用和生长抑素类似物结构-活性关系的工具。
生物学: 研究其在调节激素释放和神经元信号传导中的作用。
医学: 探索其通过减少大脑中淀粉样蛋白-β 斑块负荷在阿尔茨海默病中潜在的治疗作用。
工业: 用于开发针对生长抑素受体的诊断试剂和治疗剂。
作用机制
CH 275 通过与生长抑素受体 1 (sst1) 高亲和力结合发挥作用。这种结合激活受体,导致腺苷酸环化酶的抑制和环状腺苷一磷酸 (cAMP) 水平的降低。下游效应包括调节激素释放和神经元信号传导通路。在阿尔茨海默病研究中,this compound 已被证明可以增加脑啡肽酶活性,脑啡肽酶降解淀粉样蛋白-β 肽并减少大脑中斑块的形成 .
生化分析
Biochemical Properties
CH 275 plays a crucial role in biochemical reactions by acting as a potent and selective agonist for somatostatin receptor 1 (sst1). It binds to sst1 with a Ki of 52 nM, demonstrating high affinity and specificity . This interaction is essential for modulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. This compound also displays IC50 values of 30.9 nM for sst1, 345 nM for sst3, and greater than 1 μM for sst2, sst4, and sst5, indicating its selectivity for sst1 . The compound’s ability to activate neprilysin activity further highlights its biochemical significance .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate neprilysin activity in primary neuron-based cell culture systems, which include hippocampal, cortical, and striatal neurons . This activation is crucial for the degradation of amyloid-beta peptides, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound’s interaction with somatostatin receptors can regulate hormone secretion and inhibit cell proliferation, further emphasizing its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with somatostatin receptor 1 (sst1). By acting as a selective agonist, this compound activates sst1, leading to downstream signaling events that modulate various physiological processes . This activation can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent regulation of ion channels and protein kinases. Furthermore, this compound’s ability to activate neprilysin activity suggests a mechanism involving the degradation of amyloid-beta peptides, which is critical for mitigating neurodegenerative processes . The compound’s selective binding and activation of sst1 highlight its potential as a therapeutic agent for conditions involving somatostatin receptor dysregulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. This compound is recommended to be stored at -20°C, protected from light, and kept dry and sealed to maintain its stability . In vitro studies have shown that this compound can robustly increase the expression of neprilysin in the hippocampus over extended periods, leading to a clear reduction in amyloid-beta plaque load without causing toxic side effects . These findings suggest that this compound’s effects are sustained over time, making it a valuable tool for long-term studies in neurodegenerative research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound, when administered via osmotic pump at a concentration of 56 μM for two weeks, decreases the level of neprilysin/SRIF in App knock-in mice . Additionally, direct injection of this compound into the Lacunosum molecular layer of 2-month-old AppNL-G-F mice for four months resulted in a robust increase in neprilysin expression in the hippocampus, accompanied by a clear reduction in amyloid-beta plaque load . These findings indicate that this compound’s effects are dose-dependent and can significantly impact neurodegenerative processes at appropriate concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s activation of neprilysin activity suggests its role in the degradation of amyloid-beta peptides, a critical process in neurodegenerative disease management . Additionally, this compound’s interaction with somatostatin receptors can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical pathways . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for conditions involving metabolic dysregulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s selective binding to somatostatin receptor 1 (sst1) facilitates its localization to specific cellular compartments where sst1 is expressed . This targeted distribution is crucial for this compound’s efficacy in modulating physiological processes and exerting its therapeutic effects. Additionally, this compound’s ability to activate neprilysin activity in the hippocampus suggests its accumulation in regions affected by neurodegenerative processes . These findings highlight the importance of this compound’s transport and distribution in achieving its desired effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s selective binding to somatostatin receptor 1 (sst1) directs it to specific cellular compartments where sst1 is expressed . This localization is critical for this compound’s ability to modulate cell signaling pathways and exert its therapeutic effects. Additionally, this compound’s activation of neprilysin activity in the hippocampus suggests its localization to regions involved in amyloid-beta degradation . The compound’s subcellular localization underscores its potential as a targeted therapeutic agent for conditions involving somatostatin receptor dysregulation and neurodegenerative processes .
准备方法
合成路线及反应条件
CH 275 通过固相肽合成 (SPPS) 合成,这是一种通常用于肽类生产的方法。合成涉及将氨基酸逐级添加到锚定在固体树脂上的不断增长的肽链上。反应条件通常包括使用保护基团来防止不需要的副反应和偶联试剂来促进肽键的形成。
工业生产方法
This compound 的工业生产遵循与实验室规模合成类似的原理,但规模更大。自动肽合成仪通常用于提高效率和重现性。最终产品使用高效液相色谱 (HPLC) 进行纯化,以达到所需的纯度水平。
化学反应分析
反应类型
CH 275 经历各种化学反应,包括:
氧化: 半胱氨酸残基之间的二硫键形成。
还原: 二硫键的断裂。
取代: 肽序列中特定氨基酸的替换。
常见试剂和条件
氧化: 在温和条件下使用过氧化氢或碘。
还原: 在还原条件下使用二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 具有适当保护基团的氨基酸衍生物和偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt)。
主要形成的产物
从这些反应中形成的主要产物包括具有改变的生物活性或稳定性的修饰肽。例如,氧化导致形成具有二硫键的环状肽,增强其稳定性。
相似化合物的比较
类似化合物
奥曲肽: 另一种生长抑素类似物,具有更广泛的受体亲和力谱。
兰瑞肽: 一种长效生长抑素类似物,用于治疗肢端肥大症。
帕西瑞肽: 一种生长抑素类似物,对多种生长抑素受体亚型具有高亲和力。
CH 275 的独特性
This compound 由于其对生长抑素受体 1 (sst1) 的高选择性而独一无二,使其成为研究这种受体亚型特定功能的宝贵工具。其强大的激动剂活性以及在阿尔茨海默病模型中调节脑啡肽酶活性的能力使其与其他生长抑素类似物进一步区别开来 .
属性
IUPAC Name |
(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOPEPKKBBIGHF-RXUBGYFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H98N14O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CH-275 interact with its target, the sst1 receptor, and what are the downstream effects?
A: CH-275 exhibits high affinity binding to sst1, acting as an agonist. [] This binding triggers a cascade of intracellular signaling events. In hypothalamic neurons, CH-275 binding to sst1 increases sensitivity to glutamate, leading to enhanced neuronal excitability. [] This effect is mediated through a pertussis toxin-insensitive pathway, suggesting the involvement of G-proteins other than Gi/o. [] In pancreatic beta cells, CH-275 selectively inhibits N-type Ca2+ channels, ultimately suppressing insulin secretion. [] This effect is pertussis toxin-insensitive and involves coupling of sst1 to CaV2.2 channels. []
Q2: What is the structural characterization of CH-275?
A: CH-275 is a cyclic undecapeptide. Its complete structure and synthesis pathway, including the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, are detailed in scientific literature. [] This modification is crucial for its high affinity and selectivity for sst1.
Q3: How does the structure of CH-275 impact its activity, potency, and selectivity for sst1?
A: The incorporation of IAmp at position 9 is crucial for CH-275's high affinity and selectivity for sst1. [] Modifications such as D-Trp substitution with D2Nal, N-terminal carbamoylation, and monoiodination have been explored, with varying effects on affinity and selectivity. [] Reducing the ring size generally leads to a loss of affinity for all somatostatin receptor subtypes. []
Q4: What are the observed physiological effects of CH-275 in different cell types and tissues?
A4: CH-275 has shown diverse effects in various models:
- Hypothalamic Neurons: Increases sensitivity to glutamate, enhancing neuronal excitability. [, ]
- Pancreatic Beta Cells: Inhibits N-type Ca2+ channels, suppressing insulin secretion. []
- Hippocampus: Inhibits both NMDA and AMPA receptor-mediated responses, suggesting a role in modulating synaptic transmission. []
- Gastric Emptying: When injected intracisternally, it does not significantly affect gastric emptying, unlike sst5 agonists. []
Q5: What research tools and resources are valuable for studying CH-275 and its interactions with sst1?
A5: Key research tools and resources include:
- Selective agonists and antagonists: For dissecting the roles of specific sst subtypes. [, , ]
- Cell lines expressing specific sst subtypes: For in vitro studies of receptor binding and downstream signaling. [, ]
- Animal models: For investigating the physiological effects of CH-275 in vivo. [, ]
- Electrophysiology techniques: To study the effects of CH-275 on neuronal excitability and synaptic transmission. [, , ]
- Molecular biology techniques: To analyze sst1 receptor expression and downstream signaling pathways. []
Q6: What are the historical milestones and contributions of CH-275 to the research field?
A: CH-275 was one of the first highly selective sst1 agonists developed, significantly advancing our understanding of this receptor subtype's specific roles. [] Its use has helped delineate the distinct physiological effects mediated by sst1 compared to other sst subtypes, particularly in neuronal signaling and insulin secretion. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)



![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)


![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)

![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/no-structure.png)
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
